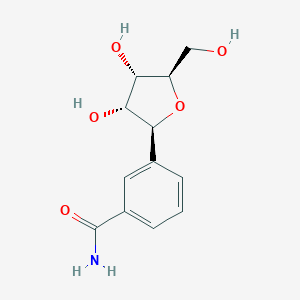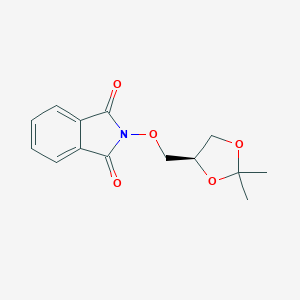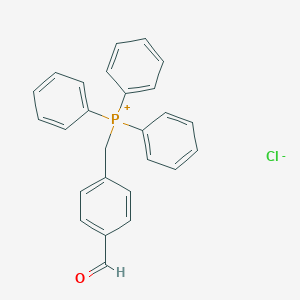
ジメチロン
説明
N-(3,5-Dichlorophenyl)succinimide is a member of pyrrolidines.
科学的研究の応用
農薬としての用途
ジメチロンは、アジア諸国で広く使用されているジカルボキシイミド系殺菌剤であり、特にブドウを菌類の病気から守るために使用されています。 研究では、ブドウにおけるジメチロンの消散、残留、食餌リスク評価に焦点を当て、ブドウ栽培生態系における安全な使用のための科学的な推奨事項を提供しています。 .
土壌劣化と環境への影響
室内無菌、滅菌、および圃場環境を含む、農耕地におけるジメチロンの分解に関する研究が行われています。 HPLC–HRMSを用いた方法が開発され、土壌中のジメチロン残留物とその代謝物を定量化しており、これはその環境への影響を理解するために不可欠です。 .
抵抗性管理
ジメチロンに対する抵抗性は、重要な植物病原菌であるSclerotinia sclerotiorumで観察されています。 この抵抗性の背後にあるメカニズムを理解し、それを効果的に管理するための戦略を開発するための研究が行われています。 .
健康と安全の評価
腎毒性など、ジメチロンの潜在的な健康への影響に関する懸念から、その使用に関連する食餌リスクを評価するための研究が行われています。 これらの研究は、食料作物におけるジメチロンの最大残留限度(MRL)を設定するために必要な経験的データを提供することを目的としています。 .
作用機序
Target of Action
Dimethachlon, also known as Dimetachlone, is a dicarboximide fungicide . It is primarily used to control fungal diseases in various crops . The primary targets of Dimethachlon are the fungi causing these diseases .
Mode of Action
Like other dicarboximide fungicides, it is believed to interfere with the normal functioning of the fungi, thereby inhibiting their growth .
Biochemical Pathways
It is known that dicarboximide fungicides generally interfere with the phosphorylation of transduction-associated proteins and glycerol biosynthesis . This disruption can lead to the inhibition of fungal growth .
Pharmacokinetics
A study on grapes indicated that dimethachlon has a half-life of 143–181 days, which is notably longer compared to the reported values for other crops . This suggests that Dimethachlon may have a relatively long persistence in the environment .
Result of Action
The primary result of Dimethachlon’s action is the inhibition of fungal growth, thereby controlling fungal diseases in crops . Concerns regarding potential health effects, such as nephrotoxicity, have emerged .
Action Environment
The efficacy and stability of Dimethachlon can be influenced by various environmental factors. For instance, a study found that after undergoing 112 days of storage at −18 °C, the dissipation rate of Dimethachlon in grapes was found to be less than 30%, suggesting a state of stable storage . This indicates that temperature can significantly affect the stability of Dimethachlon.
生化学分析
Biochemical Properties
Dimethachlon interacts with various enzymes and proteins. For instance, a study found that a bacterium called Providencia stuartii JD could degrade more than 80% of Dimethachlon in liquid culture within 7 days . This suggests that Dimethachlon interacts with the enzymes produced by this bacterium, leading to its degradation .
Cellular Effects
It is known that Dimethachlon has been used as a fungicide, suggesting that it has significant effects on fungal cells .
Molecular Mechanism
It is known that resistance to Dimethachlon has been reported in field isolates of Sclerotinia sclerotiorum, a necrotrophic fungal pathogen . The molecular mechanism of Dimethachlon resistance in these field isolates remains to be studied .
Temporal Effects in Laboratory Settings
In laboratory settings, Dimethachlon has been found to have a relatively stable storage state. After undergoing 112 days of storage at -18 °C, the dissipation rate of Dimethachlon in grapes was found to be less than 30% . This suggests that Dimethachlon is relatively stable over time in these conditions .
Metabolic Pathways
Dimethachlon is involved in several metabolic pathways. For instance, it has been found that Dimethachlon can be metabolized through a typical pathway in which it is first transformed into succinic acid and 3,5-dichloroanilin .
特性
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZLNRGUBAVQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178821 | |
| Record name | N-(3,5-Dichlorophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24096-53-5 | |
| Record name | Dimethachlon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24096-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dichlorophenyl)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dichlorophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHACHLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GNU6A4VQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)








